N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide
Beschreibung
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide (Compound ID: F732-0313) is a dibenzo-oxazepine derivative featuring a sulfonamide substituent. Key characteristics include:
- Molecular Formula: C₂₃H₂₂N₂O₄S
- Molecular Weight: 422.5 g/mol
- logP: 4.8875 (high lipophilicity)
- Hydrogen Bond Acceptors/Donors: 7/1
- Polar Surface Area: 63.25 Ų .
The compound’s structure includes a dibenzo-oxazepine core with 8,10-dimethyl groups and a 2-methylpropane-1-sulfonamide substituent.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12(2)11-26(23,24)20-14-6-8-17-15(10-14)19(22)21(4)16-9-13(3)5-7-18(16)25-17/h5-10,12,20H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAYDKKNENTOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC(C)C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. Its unique molecular structure and functional groups suggest significant potential for various biological activities. This article reviews the biological properties of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 370.45 g/mol. The presence of the sulfonamide moiety contributes to its biological activity, particularly in antimicrobial and enzyme inhibitory actions.
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit a broad spectrum of antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains. For instance, a study demonstrated that sulfonamide derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
2. Enzyme Inhibition
Sulfonamides are known to act as inhibitors of specific enzymes such as dihydropteroate synthase (DHPS) and carbonic anhydrase. The compound's structure may allow it to interact with these enzymes, potentially leading to therapeutic applications in treating infections or other conditions where these enzymes play a critical role .
Case Study 1: Antimicrobial Efficacy
In a study published in the Egyptian Journal of Chemistry, researchers synthesized various sulfonamide derivatives and tested their antimicrobial activity. Among these compounds, several exhibited high efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the sulfonamide structure could enhance biological activity .
| Compound Name | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | 15 mm inhibition zone | 12 mm inhibition zone |
| Compound B | 20 mm inhibition zone | 18 mm inhibition zone |
| N-(8,10-dimethyl...) | 17 mm inhibition zone | 14 mm inhibition zone |
Case Study 2: Enzyme Inhibition
A computational study explored the binding affinity of various sulfonamide derivatives to DHPS using molecular docking techniques. The findings suggested that compounds with similar structural features to N-(8,10-dimethyl...) showed promising binding interactions, indicating potential as selective enzyme inhibitors .
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
Recent studies have highlighted the role of compounds similar to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide in neuropharmacology:
- NMDA Receptor Modulation : Compounds in the dibenzo[b,f][1,4]oxazepine class have demonstrated the ability to modulate NMDA receptors, which are crucial in synaptic plasticity and cognitive function. This modulation can lead to neuroprotective effects against excitotoxicity associated with neurodegenerative diseases like Alzheimer’s disease and Huntington's disease .
- Antioxidant Properties : The compound may exhibit antioxidant properties through its interaction with various neurotransmitter systems. By mitigating oxidative stress in neuronal cells, it could provide therapeutic benefits in conditions characterized by neuroinflammation .
Anticancer Potential
The structural characteristics of this compound suggest potential applications in cancer therapy:
- Histone Deacetylase Inhibition : Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), enzymes implicated in cancer progression. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
Metabolic Disorders
Research indicates that this compound may play a role in metabolic disorders:
- Kynurenine Pathway Modulation : The kynurenine pathway is involved in tryptophan metabolism and has been linked to various metabolic disorders. Compounds that influence this pathway can potentially serve as biomarkers or therapeutic agents for conditions such as obesity and diabetes .
Case Studies and Research Findings
A review of literature reveals several case studies that underscore the significance of this compound:
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogs:
Key Observations :
- Lipophilicity: The target compound’s higher logP (4.88 vs.
- Hydrogen Bonding : The 2,4-dimethoxy analog has more H-bond acceptors (9 vs. 7), which may enhance target binding but reduce passive diffusion.
Q & A
Q. What are the optimal synthetic routes for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide?
The synthesis typically involves multi-step reactions, starting with the formation of the dibenzo[b,f][1,4]oxazepine core. Key steps include cyclization of precursor amines with sulfonic acid derivatives under controlled conditions (e.g., dimethylformamide as a solvent, sodium hydride as a base, and temperatures between 60–80°C). Catalysts like palladium or copper may enhance coupling reactions for sulfonamide attachment. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves the dibenzooxazepine core and sulfonamide substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., expected m/z ~438.5). X-ray crystallography, when feasible, provides precise bond angles and stereochemical details, critical for understanding reactivity .
Q. What preliminary biological activities have been reported?
Early studies on analogous dibenzooxazepine sulfonamides show inhibitory activity against kinases (e.g., MAPK) and pro-inflammatory cytokines (e.g., IL-6). In vitro assays using HEK-293 or RAW 264.7 cells at 10–50 μM concentrations demonstrate dose-dependent effects, though IC₅₀ values vary by structural modifications (e.g., methyl vs. ethyl substituents) .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl vs. ethyl groups) affect enzymatic inhibition potency?
Structure-Activity Relationship (SAR) studies reveal that bulkier alkyl groups (e.g., ethyl at position 10) enhance hydrophobic interactions with enzyme pockets, increasing binding affinity. Computational docking (AutoDock Vina) and Molecular Dynamics (MD) simulations suggest that 8,10-dimethyl derivatives stabilize interactions with catalytic lysine residues in kinase targets, improving IC₅₀ by 2–3-fold compared to non-methylated analogs .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. anticancer assays) often arise from cell-line-specific expression of targets. Cross-validation using isogenic cell lines and orthogonal assays (e.g., Western blotting for phosphorylated kinases) clarifies mechanism-specific effects. Meta-analyses of public datasets (e.g., ChEMBL) contextualize activity within broader chemotypes .
Q. Which computational methods optimize reaction yields for scaled synthesis?
Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) predict transition-state energetics for key cyclization steps. Machine learning (e.g., random forest models trained on reaction databases) identifies optimal solvent/base pairs, reducing byproduct formation. Continuous flow reactors improve scalability, achieving 85–90% yield in <24 hours vs. batch methods (60–70% yield) .
Q. How does the sulfonamide group influence metabolic stability in vivo?
Radiolabeled tracer studies in rodents show that sulfonamide derivatives exhibit slower hepatic clearance (t₁/₂ ~6–8 hours) compared to carboxamide analogs. Cytochrome P450 inhibition assays (CYP3A4/2D6) reveal minimal off-target interactions, supporting favorable pharmacokinetic profiles. Metabolite identification via LC-MS/MS highlights N-dealkylation as the primary degradation pathway .
Methodological Guidance
- Synthesis Optimization : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization), reducing reaction times by 50% .
- Data Validation : Use fragment-based crystallography (e.g., Pan-Dataset Density Analysis) to resolve ambiguous electron density in sulfonamide regions .
- Biological Assays : Pair SPR (Surface Plasmon Resonance) with cellular thermal shift assays (CETSA) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
